1-Ethyl-6-methyl-7-phenyl-1H-imidazo[1,2-b]pyrazole is a complex organic compound that belongs to the imidazole family, specifically characterized by its five-membered heterocyclic structure containing nitrogen atoms. This compound, with the molecular formula and a molecular weight of 225.29 g/mol, features an ethyl group, a methyl group, and a phenyl group attached to the imidazole ring. The compound is recognized for its potential applications in medicinal chemistry, particularly in developing new therapeutic agents due to its diverse biological activities.
1-Ethyl-6-methyl-7-phenyl-1H-imidazo[1,2-b]pyrazole is classified as a heterocyclic compound, specifically an imidazo[1,2-b]pyrazole derivative. Heterocycles are compounds that contain atoms of at least two different elements in a ring structure. This classification is significant as it highlights the compound's relevance in pharmaceuticals and other chemical applications.
The synthesis of 1-ethyl-6-methyl-7-phenyl-1H-imidazo[1,2-b]pyrazole can be achieved through various methods that typically involve multi-step reactions. One common approach involves the cyclization of appropriate precursors under specific conditions to form the imidazole ring.
The molecular structure of 1-ethyl-6-methyl-7-phenyl-1H-imidazo[1,2-b]pyrazole features a fused bicyclic system where the imidazole ring is connected to a pyrazole moiety.
CCN1C=CN2C1=C(C(=N2)C)C3=CC=CC=C3
BUMINCCXAKLUSY-UHFFFAOYSA-N
This structural data indicates the presence of multiple functional groups that contribute to its biological activity.
1-Ethyl-6-methyl-7-phenyl-1H-imidazo[1,2-b]pyrazole can undergo several chemical reactions typical of heterocyclic compounds.
The mechanism of action for 1-ethyl-6-methyl-7-phenyl-1H-imidazo[1,2-b]pyrazole is primarily linked to its interaction with biological targets such as enzymes or receptors.
Research indicates that derivatives of imidazo[1,2-b]pyrazoles often exhibit significant biological activities, including antimicrobial and antioxidant effects. These activities are attributed to their ability to interact with specific biological pathways or targets within cells:
The chemical properties include stability under normal conditions but may be sensitive to strong acids or bases:
The scientific uses of 1-ethyl-6-methyl-7-phenyl-1H-imidazo[1,2-b]pyrazole are diverse:
CAS No.: 133978-15-1
CAS No.: 80-47-7
CAS No.:
CAS No.:
CAS No.:
CAS No.: 7161-35-5